N-[(4-fluorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide
Description
N-[(4-Fluorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide is a pyrimidine-based carboxamide derivative featuring a 4-fluorobenzyl group attached to the pyrimidine ring’s carboxamide moiety and a methoxy substituent at position 4. Pyrimidine carboxamides are widely explored in medicinal chemistry for their versatility in targeting enzymes and receptors, particularly in oncology and metabolic disorders .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c1-19-12-6-11(16-8-17-12)13(18)15-7-9-2-4-10(14)5-3-9/h2-6,8H,7H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKWCLJUBJQRDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Attachment of the 4-Fluorophenylmethyl Group: This step involves a nucleophilic substitution reaction where the 4-fluorophenylmethyl group is attached to the pyrimidine ring.
Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction using suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the methoxy group.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Medicinal Chemistry
This compound has garnered attention for its potential therapeutic applications:
- Anti-inflammatory Activity : Research indicates that derivatives of pyrimidine compounds, including N-[(4-fluorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide, can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro studies have shown that such compounds can significantly reduce COX-2 expression, suggesting their utility in treating inflammatory diseases.
- Anticancer Potential : The compound has been investigated for its activity against various cancer cell lines. Preliminary studies indicate that it may inhibit HIV integrase, an enzyme critical for viral replication, with some derivatives showing IC50 values as low as 0.65 µM. This suggests potential applications in both antiviral and anticancer therapies.
Biological Research
This compound is also studied for its biological mechanisms:
- Enzyme Inhibition : The compound's ability to interact with specific enzymes makes it a candidate for drug discovery. Its fluorinated structure may enhance binding affinity and selectivity towards target enzymes or receptors.
- Pharmacological Studies : Ongoing research aims to elucidate the pharmacokinetic and pharmacodynamic profiles of this compound and its analogs. Studies have shown promising results in modulating pathways involved in inflammation and cancer progression.
Comparative Analysis with Analog Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Type | IC50 (µM) | Biological Activity |
|---|---|---|---|
| N-(4-chlorophenethyl)-6-methoxypyrimidine-4-carboxamide | Chloro | 1.20 | Moderate anti-inflammatory |
| N-(4-bromophenethyl)-6-methoxypyrimidine-4-carboxamide | Bromo | 0.85 | Strong anticancer potential |
| This compound | Fluoro | 0.65 | Potential HIV integrase inhibitor |
This table highlights the distinct pharmacological profiles of these compounds, emphasizing the potential advantages of the fluorinated derivative in therapeutic applications.
Case Studies and Research Findings
Several case studies have documented the effectiveness of this compound:
- Pharmacological Evaluation : A study demonstrated that related compounds could block voltage-gated sodium channels, indicating potential applications in pain management.
- Synthetic Pathways : The synthesis typically involves multi-step reactions starting from simpler precursors like 4-fluorophenethylamine and 6-methoxypyrimidine-4-carboxylic acid, optimized for yield and purity.
- Antiviral Potential : Investigations into similar compounds have revealed antiviral activities against specific viral targets, suggesting that this compound may also exhibit such properties.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares key structural features and properties of N-[(4-fluorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide with its analogs:
*Estimated values based on analogous structures.
Key Observations:
- Lipophilicity (LogP): The target compound (LogP ~2.8) is more lipophilic than the 5-hydroxy-6-oxo analog (LogP ~1.5) due to the methoxy group’s electron-donating nature and lack of polar hydroxyl groups .
- Solubility: The 5-hydroxy-6-oxo derivative exhibits higher aqueous solubility (1.2 mg/mL) due to hydrogen-bonding capacity, whereas the target compound’s methoxy group reduces polarity .
GLUT4 Inhibition
Pyrimidine carboxamides are implicated in glucose metabolism modulation via GLUT4 inhibition. The target compound shares structural similarities with inhibitors reported in , which bind GLUT4 in myeloma cells. However, its methoxy group may reduce binding efficiency compared to analogs with bulkier substituents (e.g., tetrazole-dioxane), which enhance hydrophobic interactions with the GLUT4 binding pocket .
Antimicrobial Activity
Compounds like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () exhibit antibacterial and antifungal activity due to hydrogen-bonding interactions with microbial enzymes. The target compound’s 4-fluorobenzyl group may enhance membrane penetration, but its lack of an aminomethyl group could limit direct enzyme inhibition .
Structural Stability and Crystallography
highlights the role of intramolecular hydrogen bonds (e.g., N–H⋯N) in stabilizing pyrimidine derivatives.
Biological Activity
N-[(4-fluorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and various pharmacological effects.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-fluorobenzylamine with 6-methoxypyrimidine-4-carboxylic acid derivatives. The resulting compounds are characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures and purity.
Antimicrobial Activity
Pyrimidine derivatives, including this compound, have been evaluated for their antimicrobial properties. Studies indicate that compounds with methoxy groups exhibit enhanced activity against various pathogens. For instance, derivatives similar to this compound have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans .
Anti-HIV Activity
Research has demonstrated that certain pyrimidine derivatives can inhibit HIV integrase, an essential enzyme for viral replication. Specifically, compounds structurally related to this compound have shown IC50 values in the low micromolar range (e.g., 0.65 µM) in isolated enzyme assays, indicating potential as antiviral agents . However, these compounds did not exhibit significant activity against HIV in cell culture assays below cytotoxic concentrations.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrimidine derivatives have also been explored. Compounds similar to this compound have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example, some derivatives showed IC50 values against COX-2 comparable to established anti-inflammatory drugs like celecoxib .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of specific substituents significantly influences biological activity. For instance, the fluorophenyl group enhances potency against certain targets while maintaining selectivity. The methoxy group at position 6 in the pyrimidine ring is also crucial for improving antimicrobial and anti-inflammatory activities .
Case Studies and Experimental Findings
- Antimicrobial Evaluation : A study evaluated a series of pyrimidine derivatives against various bacterial strains. The results indicated that compounds with electron-withdrawing groups like fluorine exhibited superior antibacterial activity compared to their non-substituted counterparts.
- HIV Integrase Inhibition : In vitro assays demonstrated that specific derivatives could inhibit strand transfer reactions catalyzed by HIV integrase, suggesting a mechanism for antiviral action .
- Anti-inflammatory Mechanism : In vivo models using carrageenan-induced paw edema demonstrated that certain pyrimidine derivatives significantly reduced inflammation markers, supporting their potential use in treating inflammatory conditions .
Q & A
Q. What are the key synthetic routes for N-[(4-fluorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide, and how can intermediates be optimized for yield?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrimidine core via cyclization of substituted urea or thiourea derivatives under acidic conditions (e.g., HCl/acetic acid).
- Step 2 : Introduction of the 4-fluorobenzyl group via nucleophilic substitution or reductive amination.
- Step 3 : Carboxamide formation using coupling agents like EDCI/HOBt with 4-fluorobenzylamine under anhydrous conditions . Optimization : Reaction temperature (60–80°C) and solvent choice (DMF or THF) significantly affect yield. Continuous flow reactors improve scalability and purity .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
X-ray crystallography is the gold standard. Key steps:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : SHELXL (part of the SHELX suite) is widely used for small-molecule refinement due to its robustness in handling hydrogen bonding and torsional angles .
- Key parameters : Dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for fluorophenyl groups) reveal conformational flexibility .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; fluorophenyl aromatic protons at δ 7.2–7.4 ppm).
- MS : High-resolution ESI-MS validates molecular weight (expected [M+H] ~318.12).
- IR : Carboxamide C=O stretch at ~1650 cm .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved when testing this compound in different assay systems?
Discrepancies often arise from:
- Solubility issues : Use DMSO stocks ≤0.1% to avoid cytotoxicity.
- Metabolic stability : Compare results from hepatic microsome assays (e.g., human vs. rodent) to identify species-specific degradation .
- Target selectivity : Perform kinome-wide profiling to rule off-target effects. For example, fluorophenyl groups may inadvertently bind kinase ATP pockets .
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or amine) to reduce logP while retaining the trifluoromethyl group’s metabolic stability .
- Prodrug design : Mask the carboxamide as an ester to enhance oral bioavailability .
- Formulation : Use PEGylated nanoparticles for sustained release in systemic circulation .
Q. How do structural modifications at the pyrimidine 4-position impact enzymatic inhibition potency?
A comparative study of analogs shows:
| Substituent | Enzyme IC (nM) | Selectivity Ratio |
|---|---|---|
| -H | 520 ± 45 | 1.0 |
| -CH | 310 ± 30 | 2.5 |
| -OCH | 85 ± 10 | 8.7 |
| The methoxy group enhances hydrogen bonding with catalytic residues (e.g., in kinases or proteases) . |
Methodological Challenges and Solutions
Q. What are common pitfalls in scaling up synthesis, and how are they mitigated?
- Pitfall 1 : Low yield in the final coupling step due to steric hindrance. Solution : Switch from batch to flow chemistry for better mixing and heat dissipation .
- Pitfall 2 : Impurity from residual starting materials. Solution : Optimize column chromatography (silica gel, ethyl acetate/hexane gradient) or use preparative HPLC .
Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?
- Docking studies : Use AutoDock Vina to predict interactions with target proteins (e.g., EGFR or PARP). The fluorophenyl group often occupies hydrophobic pockets .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives with low RMSD (<2 Å) .
Data Reproducibility and Validation
Q. What validation protocols ensure reproducibility in crystallographic studies?
- Data quality : Ensure R < 5% and completeness >98% for high-resolution datasets.
- Cross-validation : Refine structures using independent software (e.g., Olex2 vs. SHELXL) to confirm bond lengths and angles .
Ethical and Safety Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
